5-Fluoropyridine-3-sulfinic acid
Description
5-Fluoropyridine-3-sulfinic acid (C₅H₄FNO₂S) is a fluorinated pyridine derivative featuring a sulfinic acid (-SO₂H) group at position 3 and a fluorine atom at position 5.
Properties
Molecular Formula |
C5H4FNO2S |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-fluoropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4FNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI Key |
VVSDINRWGTZHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3-sulfinic acid typically involves the introduction of a sulfinic acid group to a fluoropyridine precursor. One common method is the electrophilic fluorination of pyridine derivatives, followed by sulfonation. The reaction conditions often involve the use of fluorinating agents such as F-TEDA-BF4 and sulfonating agents like sulfur dioxide or sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for 5-Fluoropyridine-3-sulfinic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced to form 5-fluoropyridine-3-sulfinamide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 5-Fluoropyridine-3-sulfonic acid.
Reduction: 5-Fluoropyridine-3-sulfinamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoropyridine-3-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs
The following table compares key structural analogs based on substituent positions and functional groups:
2.2 Electronic and Steric Effects
- Fluorine vs. Methyl/Trifluoromethyl: The fluorine atom at position 5 in 5-fluoropyridine-3-sulfinic acid exerts a strong electron-withdrawing effect, increasing the acidity of the sulfinic acid group compared to methyl-substituted analogs (e.g., 5-Methylpyridine-3-sulfonic acid) .
Sulfinic Acid vs. Sulfonic Acid/Sulfonyl Chloride :
- Sulfinic acids (-SO₂H) are less acidic (pKa ~2–3) than sulfonic acids (-SO₃H, pKa ~1–2) but more acidic than thiols. They are prone to oxidation, forming sulfonic acids .
- Sulfonyl chlorides (e.g., 5-Fluoropyridine-3-sulfonyl chloride) are highly reactive, enabling rapid derivatization into sulfonamides or esters, whereas sulfinic acids are more niche in applications like redox chemistry .
2.3 Reactivity and Stability
- 5-Fluoropyridine-3-sulfinic acid : Likely less stable than sulfonic acids due to the lower oxidation state of sulfur. Fluorine’s inductive effect may stabilize the molecule against decomposition .
- 5-Methylpyridine-3-sulfonic acid : High thermal stability and water solubility, making it suitable for industrial processes .
- Sulfonyl Chlorides : Hydrolyze readily to sulfonic acids, limiting their shelf life but favoring stepwise synthesis .
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